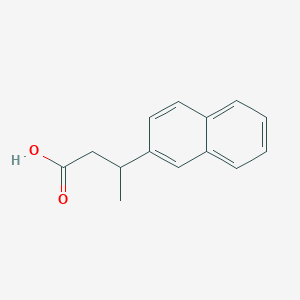

3-(Naphthalen-2-yl)butanoic acid

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Biology Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, is a fundamental building block in the design of bioactive compounds. ijpsjournal.comekb.egekb.eg Its rigid, planar, and lipophilic nature provides a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological properties. nih.govnbinno.com The delocalized pi-electron system of naphthalene influences its electronic and optical properties, which can be modulated by the introduction of various functional groups. nbinno.com

The significance of the naphthalene moiety in medicinal chemistry is underscored by its presence in a wide range of FDA-approved drugs. ekb.egekb.egnih.gov These molecules exhibit a broad spectrum of biological activities, targeting diverse pathophysiological conditions. The therapeutic applications of naphthalene-based compounds are extensive, encompassing roles as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. ekb.egnih.govresearchgate.net

The cytotoxic potential of naphthalene and its metabolites, such as epoxides and naphthoquinones, contributes to some of its therapeutic effects through covalent interactions with cellular proteins. ijpsjournal.comnih.gov This reactivity, combined with the scaffold's ability to be extensively functionalized, makes it a privileged structure in drug discovery. researchgate.net Naturally occurring bioactive compounds, such as podophyllotoxins, and synthetic drugs alike have demonstrated the enduring importance of the naphthalene core in developing new therapeutics. ijpsjournal.comnih.gov

Table 1: Examples of Marketed Drugs Containing a Naphthalene Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Naproxen (B1676952) | Non-Steroidal Anti-Inflammatory Drug (NSAID) ekb.egnih.gov |

| Propranolol | Beta-Blocker ekb.egnih.gov |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) ekb.egnih.gov |

| Terbinafine | Antifungal ekb.egnih.gov |

| Bedaquiline | Antitubercular ekb.egnih.gov |

| Nafcillin | Penicillin Antibiotic ekb.egnih.gov |

| Tolnaftate | Antifungal ekb.egnih.gov |

Role of Butanoic Acid Derivatives in Bioactive Compound Design

Butanoic acid, also known as butyric acid, is a short-chain fatty acid that plays a significant role in biological systems. nih.govturito.com In the context of bioactive compound design, the butanoic acid moiety and its derivatives are incorporated into larger molecules to impart specific physicochemical and biological properties. biointerfaceresearch.comextrapolate.com The carboxylic acid group is a key feature, often acting as a crucial interaction point with biological targets. masterorganicchemistry.com

A preeminent role of butanoic acid derivatives in medicinal chemistry is as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in gene expression, and their aberrant activity is linked to the development of certain cancers. nih.govnih.gov By inhibiting these enzymes, butanoic acid derivatives can modulate gene expression and induce apoptosis in cancer cells, making them promising candidates for anticancer drug development. nih.govextrapolate.com

Beyond their use as HDAC inhibitors, these derivatives exhibit a range of other biological activities. They have been shown to possess anti-inflammatory properties and can enhance intestinal barrier integrity. mdpi.com The versatility of the butanoic acid structure allows for its use in creating prodrugs, where the carboxylic acid group is masked to improve pharmacokinetic properties. mdpi.com The chemical tractability of butanoic acid allows for the synthesis of various derivatives, including esters and amides, expanding their applications in food, pharmaceutical, and animal feed industries. extrapolate.comnih.gov

Table 2: Properties and Bioactivities of Butanoic Acid Derivatives

| Property/Activity | Description |

|---|---|

| Structure | A straight-chain four-carbon carboxylic acid (CH₃CH₂CH₂COOH). wikipedia.org |

| HDAC Inhibition | A key mechanism for anticancer effects. nih.govnih.gov |

| Anti-inflammatory | Demonstrated in various cell culture models. mdpi.com |

| Intestinal Health | Can improve the functional status of the intestine. mdpi.com |

| Prodrug Potential | The carboxylic acid group can be modified to create esters or amides for improved drug delivery. mdpi.com |

| Industrial Uses | Employed in the preparation of esters for food flavorings and perfumes, and in the production of polymers like cellulose acetate butyrate. turito.comwikipedia.org |

Contextualization of 3-(Naphthalen-2-yl)butanoic Acid within Related Aryl Butanoic Acids

This compound belongs to the broader class of arylalkanoic acids. This class of compounds is characterized by an aromatic ring system linked to an alkanoic acid moiety. pharmacy180.com Arylalkanoic acids are one of the largest and most important groups of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The defining structural features of these molecules—the acidic center (typically a carboxylic acid) and the flat aromatic surface—are crucial for their biological activity. pharmacy180.com

The spatial relationship between the carboxylic acid group and the aromatic ring is a critical determinant of the pharmacological activity of arylalkanoic acids. pharmacy180.com For many NSAIDs in this class, such as ibuprofen and naproxen, the activity is enhanced when a methyl group is substituted on the carbon atom alpha to the carboxyl group, forming an arylpropanoic acid. pharmacy180.com Increasing the distance between the aromatic ring and the acidic center by an additional carbon, as in an arylbutanoic acid, can influence potency and selectivity for different biological targets.

Table 3: Comparison of Related Arylalkanoic Acids

| Compound Name | Aromatic System | Alkanoic Acid Chain | Key Structural Feature |

|---|---|---|---|

| Ibuprofen | Phenyl | Propanoic Acid | α-methyl group on the propanoic acid chain. pharmacy180.com |

| Naproxen | Naphthyl | Propanoic Acid | Naphthalene ring; α-methyl group on the propanoic acid chain. pharmacy180.com |

| Indomethacin | Indole | Acetic Acid | Indole ring system. pharmacy180.com |

| This compound | Naphthyl | Butanoic Acid | Naphthalene ring; methyl group at the β-position of the butanoic acid chain. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-naphthalen-2-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-7,9-10H,8H2,1H3,(H,15,16) |

InChI Key |

KGAINHOXCJDQDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Naphthalen 2 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. scribd.comresearchgate.net This process involves the "disconnection" of chemical bonds to identify potential synthetic routes. ias.ac.inamazonaws.com For 3-(naphthalen-2-yl)butanoic acid, the primary goal is to simplify the structure by cleaving key bonds, which reveals logical precursors and the reactions needed to form them.

The most logical disconnections for this compound are:

C-C Bond Disconnection: The bond between the naphthalene (B1677914) ring and the butanoic acid side chain is a prime candidate for disconnection. This leads to a naphthalene nucleophile and a four-carbon electrophilic synthon. This strategy points directly to a Friedel-Crafts reaction as a plausible synthetic step. ias.ac.in

C-COOH Bond Disconnection (Functional Group Interconversion): The carboxylic acid functional group can be traced back to other functionalities like an ester or a nitrile through functional group interconversion (FGI). ias.ac.in This suggests that the synthesis might proceed via an intermediate ester, which is then hydrolyzed in a final step.

These disconnections suggest that naphthalene and a derivative of butanoic acid (or a precursor) are the key starting materials. The forward synthesis would then involve creating the carbon-carbon bond between these two fragments.

| Disconnection | Synthons (Idealized Fragments) | Possible Reagents | Associated Reaction Type |

| Naphthyl-Alkyl C-C Bond | Naphthalene Anion + Butanoic Acid Cation | Naphthalene + Crotonyl Chloride or Butanoyl Chloride derivative | Friedel-Crafts Acylation/Alkylation |

| Carboxylic Acid (FGI) | 3-(Naphthalen-2-yl)butyl precursor | Ethyl 3-(naphthalen-2-yl)butanoate | Ester Hydrolysis |

This analytical approach provides a clear roadmap, highlighting the Friedel-Crafts reaction and ester hydrolysis as central transformations in the conventional synthesis of the target molecule.

Conventional Synthetic Pathways to this compound

Conventional methods for synthesizing this compound rely on well-established reactions in organic chemistry, primarily focusing on building the carbon skeleton through electrophilic aromatic substitution.

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The reaction involves treating an arene, in this case, naphthalene, with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov

A common pathway involves the acylation of naphthalene with crotonyl chloride. This reaction introduces a butenoyl group onto the naphthalene ring, primarily at the 2-position, to form an unsaturated ketone. The resulting ketone, 1-(naphthalen-2-yl)but-2-en-1-one, must then be reduced to yield the final saturated carboxylic acid. This reduction can be achieved in a subsequent step, for example, through catalytic hydrogenation which reduces both the carbon-carbon double bond and the carbonyl group.

The mechanism of the initial acylation involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid. sigmaaldrich.com This ion is then attacked by the electron-rich naphthalene ring, leading to the formation of the acylated product after the loss of a proton. sigmaaldrich.com

Table of Friedel-Crafts Acylation Conditions:

| Arene | Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Intermediate Product |

| Naphthalene | Crotonyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) or Nitrobenzene | 1-(Naphthalen-2-yl)but-2-en-1-one |

| Naphthalene | Butyryl Chloride | AlCl₃ | Dichloroethane | 1-(Naphthalen-2-yl)butan-1-one |

Note: The ketone intermediate requires further reduction steps (e.g., Clemmensen or Wolff-Kishner reduction) to form the alkyl chain, followed by oxidation or another pathway to introduce the carboxylic acid at the 3-position.

Many synthetic routes produce an ester derivative of the target acid, which can then be converted to the final product through hydrolysis. libretexts.orglibretexts.org This two-step process is often advantageous for purification or if the reaction conditions are more compatible with an ester group.

The synthesis can be designed to produce ethyl 3-(naphthalen-2-yl)butanoate directly. For instance, a Reformatsky reaction between 2-acetylnaphthalene (B72118) and ethyl bromoacetate (B1195939) would yield an intermediate β-hydroxy ester, which can be dehydrated and then hydrogenated to give the target ester.

Once the ester, such as ethyl 3-(naphthalen-2-yl)butanoate, is obtained, it is hydrolyzed to the carboxylic acid. libretexts.org This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. libretexts.org The reaction is irreversible and produces the carboxylate salt, which is then acidified in a separate step to yield the final this compound. libretexts.org

Alternatively, acid-catalyzed hydrolysis can be used, which is the reverse of Fischer esterification. libretexts.orglibretexts.org This reaction is an equilibrium process and requires a large excess of water to drive it to completion. libretexts.org

Reaction Scheme: Saponification of Ethyl 3-(naphthalen-2-yl)butanoate

Base-mediated hydrolysis: Ethyl 3-(naphthalen-2-yl)butanoate + NaOH → Sodium 3-(naphthalen-2-yl)butanoate + Ethanol (B145695)

Acidification: Sodium 3-(naphthalen-2-yl)butanoate + HCl → this compound + NaCl

Asymmetric Synthesis of Chiral this compound Enantiomers

The carbon atom at the 3-position of the butanoic acid chain is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). As the biological activity of chiral molecules often resides in a single enantiomer, methods for asymmetric synthesis are of significant importance.

A powerful strategy for controlling stereochemistry involves the use of a chiral auxiliary. numberanalytics.comwikipedia.orgsigmaaldrich.com This technique involves temporarily attaching a chiral molecule to an achiral substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

For the synthesis of chiral this compound, a common approach involves the conjugate addition of a naphthalene-based organometallic reagent to an α,β-unsaturated amide derived from a chiral auxiliary. For example, crotonic acid can be converted to an amide using a chiral amine like a (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

The key step is the diastereoselective 1,4-conjugate addition of a naphthalenyl cuprate (B13416276) reagent to this chiral α,β-unsaturated amide. The steric hindrance from the chiral auxiliary directs the incoming nucleophile to one face of the double bond, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to afford the desired enantiomer of this compound.

Commonly Used Chiral Auxiliaries:

| Chiral Auxiliary | Auxiliary Type | Key Reaction | Typical Outcome |

| Evans' Auxiliaries (Oxazolidinones) | Oxazolidinone | Asymmetric alkylation, conjugate addition | High diastereoselectivity |

| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Asymmetric alkylation | High diastereoselectivity, often crystalline products harvard.edu |

| Oppolzer's Sultam | Camphorsultam | Asymmetric conjugate addition | Excellent stereocontrol |

Asymmetric hydrogenation is a highly efficient method for synthesizing chiral compounds. This technique involves the reduction of a prochiral unsaturated substrate, such as an alkene or ketone, using hydrogen gas and a chiral transition metal catalyst.

To synthesize enantiomerically enriched this compound, a suitable precursor is 3-(naphthalen-2-yl)but-2-enoic acid. The asymmetric hydrogenation of the carbon-carbon double bond in this substrate using a chiral catalyst can produce the desired enantiomer with high enantiomeric excess (ee).

Catalysts for this transformation are typically complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is particularly effective for the asymmetric hydrogenation of a wide range of substrates, including α,β-unsaturated carboxylic acids. The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines which enantiomer of the product is formed. The catalytic asymmetric hydrogenation of naphthalenes and their derivatives is a known and effective method. nih.gov

Table of Asymmetric Hydrogenation Systems:

| Unsaturated Precursor | Catalyst System | Typical Enantiomeric Excess (ee) |

| 3-(Naphthalen-2-yl)but-2-enoic acid | [Ru(BINAP)Cl₂] | >95% |

| Methyl 3-(naphthalen-2-yl)but-2-enoate | [Rh(DIPAMP)(COD)]BF₄ | >90% |

Organocatalytic and Transition Metal-Catalyzed Enantioselective Methods

The generation of enantiomerically pure this compound is crucial for its potential applications. Both organocatalytic and transition metal-catalyzed approaches have been explored for the synthesis of chiral β-arylbutanoic acids.

Transition Metal-Catalyzed Enantioselective Synthesis:

A prominent method for the enantioselective synthesis of 3-arylbutanoic acids involves the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acids. Transition metal complexes with chiral ligands are highly effective for this transformation. For instance, rhodium-catalyzed hydrogenations have demonstrated high enantioselectivity for a range of 3-arylbutenoic acids. nih.gov While specific examples for the 3-(naphthalen-2-yl) derivative are not extensively detailed in the cited literature, the general applicability of these methods suggests their potential for the synthesis of enantiopure this compound.

Palladium-catalyzed methodologies have also been developed for the diastereoselective synthesis of 3-arylbutanoic acid derivatives, which can be a pathway to enantiomerically enriched products. nih.gov These methods often employ chiral auxiliaries to control the stereochemical outcome of the reaction. nih.gov The asymmetric hydrogenation of heteroaromatic compounds using transition metals like iridium, rhodium, ruthenium, and palladium with chiral ligands is a well-established field, and these principles can be extended to the synthesis of chiral naphthalene-substituted compounds. nih.gov

Organocatalytic Enantioselective Synthesis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various chiral molecules, including β-amino acids and butenolides. nih.govnih.gov While direct organocatalytic methods for the enantioselective synthesis of this compound are not prominently reported, related transformations suggest potential routes. For example, organocatalytic asymmetric additions to quinones have been used to form optically active α-aryl ketones, which could be further elaborated to the desired butanoic acid structure. rsc.org Proline-catalyzed asymmetric Mannich reactions have been employed to introduce enantioselectivity in the synthesis of complex molecules, a strategy that could potentially be adapted. nih.gov

Chemical Reactivity and Functionalization of the Naphthalenyl Butanoic Acid Core

The this compound core offers multiple sites for chemical modification: the carboxylic acid group, the naphthalene ring system, and the chiral center.

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably amidation and esterification.

Amidation:

The formation of amides from this compound can be achieved through standard coupling protocols. A convenient method involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). libretexts.org This method has been successfully applied to the synthesis of amide derivatives from structurally similar compounds like 2-(6-methoxynaphthalene-2-yl)propionic acid (naproxen). libretexts.org

Interactive Table: Representative Amidation of a Naphthalene-Containing Carboxylic Acid

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |

|---|

Esterification:

Esterification of this compound can be carried out using the classical Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. operachem.commytutor.co.uk This reaction is typically performed by heating the mixture to drive the equilibrium towards the ester product. operachem.com For example, the reaction of butanoic acid with ethanol yields ethyl butanoate and water. youtube.com A similar reaction of this compound with an appropriate alcohol would yield the corresponding ester.

Interactive Table: General Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Product | Byproduct | Reference |

|---|---|---|---|---|---|

| Butanoic Acid | Ethanol | H2SO4 | Ethyl Butanoate | Water | youtube.com |

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the nature of the existing substituents and the reaction conditions. The butanoic acid side chain at the 2-position is an electron-withdrawing and deactivating group, which will direct incoming electrophiles to the other, unsubstituted ring of the naphthalene core. Generally, electrophilic attack on naphthalene favors the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

Nitration and Halogenation:

Nitration of naphthalene is typically carried out with a mixture of nitric acid and sulfuric acid, leading predominantly to the 1-nitro derivative. libretexts.org Halogenation, for instance with bromine, also favors substitution at the 1-position. rsc.org

Sulfonation:

The sulfonation of naphthalene is a classic example of a reaction where the product distribution can be controlled by the reaction temperature. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates. libretexts.orgrsc.org

Friedel-Crafts Acylation:

Friedel-Crafts acylation of naphthalene with an acyl chloride and a Lewis acid catalyst like aluminum chloride can also occur. The regioselectivity of this reaction can be influenced by the solvent. youtube.com For a 2-substituted naphthalene, the acylation is expected to occur on the unsubstituted ring.

Interactive Table: General Electrophilic Aromatic Substitution on Naphthalene

| Reaction | Reagents | Major Product (Kinetic) | Major Product (Thermodynamic) | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | 1-Nitronaphthalene | - | libretexts.org |

| Halogenation (Br2) | Br2 | 1-Bromonaphthalene | - | rsc.org |

The chiral center in this compound allows for stereoselective derivatization, leading to the synthesis of complex, optically active molecules. While specific examples for this exact compound are scarce, strategies developed for related structures can be considered.

One potential strategy involves the stereoselective functionalization at the α-position of the butanoic acid chain. For instance, the synthesis of chiral β-substituted γ-amino-butyric acid derivatives has been achieved through the enantioconvergent ring-opening of racemic aziridines with ketene (B1206846) silyl (B83357) acetals. This approach could potentially be adapted to introduce an amino group at the γ-position of the butanoic acid chain, leading to a chiral amino acid derivative.

Another approach could involve the catalytic asymmetric synthesis of butenolides and butyrolactones, which are versatile intermediates for further transformations. nih.gov These methods often utilize organocatalysts to control the stereochemistry of the products. nih.gov

Advanced Structural Elucidation and Solid State Characterization of 3 Naphthalen 2 Yl Butanoic Acid

Crystallographic Analysis and Supramolecular Assembly

The determination of a molecule's three-dimensional structure in the solid state through crystallographic analysis is fundamental to understanding its physical and chemical properties. This section explores the known crystallographic and supramolecular features of 3-(naphthalen-2-yl)butanoic acid.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides definitive information on molecular structure, including bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. A thorough review of published scientific literature indicates that no single-crystal X-ray diffraction studies for this compound have been reported to date. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Table 1: Crystallographic Data for this compound (No data available in the literature)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the absence of experimental crystal structure data, the supramolecular assembly of this compound in the solid state can be predicted based on its functional groups. The primary intermolecular interactions expected are hydrogen bonding and π-stacking.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is anticipated that molecules of this compound would form classic hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic ring motif. This is a common and highly stable arrangement for carboxylic acids in the solid state.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of pharmaceutical and materials science. An extensive search of the scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound. The existence of different polymorphs or co-crystals of this compound remains an open area for future investigation.

Conformational Analysis and Stereochemical Assignment

This compound possesses a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

The conformational freedom of the molecule is primarily associated with rotation around the C-C single bonds of the butanoic acid chain and the bond connecting this chain to the naphthalene (B1677914) ring. The preferred conformation would be a result of minimizing steric hindrance between the bulky naphthalene group, the methyl group, and the carboxylic acid function.

While the enantiomers are listed in chemical databases, detailed experimental or computational studies on the conformational analysis of this compound have not been found in the reviewed literature. Similarly, no specific studies detailing the stereochemical assignment of a synthesized or resolved sample using methods like chiral chromatography or vibrational circular dichroism were identified.

Advanced Spectroscopic Investigations for Structural Confirmation and Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of a compound. While specific, detailed spectra for this compound are not widely published, its expected spectral characteristics can be inferred from the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for this compound (Predicted data based on functional group analysis; experimental data not available in the literature)

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -COOH | ~10-13 ppm (singlet, broad) |

| Ar-H (Naphthalene) | ~7.4-8.0 ppm (multiplets) | |

| -CH(Ar)- | ~3.5-4.0 ppm (multiplet) | |

| -CH₂- | ~2.5-3.0 ppm (multiplet) | |

| -CH₃ | ~1.2-1.5 ppm (doublet) | |

| ¹³C NMR | C=O | ~170-180 ppm |

| Ar-C (Naphthalene) | ~125-135 ppm | |

| -CH(Ar)- | ~40-50 ppm | |

| -CH₂- | ~40-50 ppm | |

| -CH₃ | ~20-25 ppm | |

| FT-IR (cm⁻¹) | O-H stretch (acid) | ~2500-3300 (broad) |

| C=O stretch (acid) | ~1700-1725 | |

| C=C stretch (aromatic) | ~1500-1600 | |

| C-H stretch (sp³) | ~2850-3000 |

Computational and Theoretical Studies on 3 Naphthalen 2 Yl Butanoic Acid and Its Analogs

Quantum Chemical Calculations (DFT, Electronic Properties, Reactivity Descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. biointerfaceresearch.comnih.gov These methods are used to predict molecular geometries, electronic distributions, and spectroscopic signatures. biointerfaceresearch.com For butanoic acid derivatives and naphthalene-containing compounds, DFT calculations are routinely employed to elucidate their structural and electronic characteristics. biointerfaceresearch.comnih.gov

DFT studies involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Methods like the B3LYP functional combined with basis sets such as 6-31+G(d) or 6-311++G(d,p) are commonly used for organic molecules to achieve a balance between accuracy and computational cost. biointerfaceresearch.comnih.gov From the optimized geometry, a wealth of electronic properties can be calculated.

Key electronic properties and reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. samipubco.com

HOMO-LUMO Gap (ΔEH-L): The energy difference between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. biointerfaceresearch.com For instance, DFT studies on naphthalene (B1677914) have determined its HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity. They include electronegativity (χ), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors help in comparing the reactivity of different molecules within a series. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

While specific DFT studies focusing solely on 3-(Naphthalen-2-yl)butanoic acid are not extensively published, data for analogous butanoic acid derivatives show that the introduction of different substituents significantly influences these electronic parameters. biointerfaceresearch.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of typical descriptors obtained from DFT studies on related organic molecules, as specific values for this compound are not available in the cited literature.)

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (IP + EA) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Molecular modeling and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of such molecules. nih.govnih.gov

Conformational analysis aims to identify the low-energy, stable conformations of a molecule. This can reveal how substituents affect the spatial arrangement of key pharmacophoric elements, such as the naphthalene ring and the carboxylic acid group. nih.gov For example, studies on related molecules have shown that bulky substituents can exert significant steric effects, directing the orientation of flexible side chains. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time. nih.gov An MD simulation can reveal:

The accessible conformations of the molecule in different environments (e.g., in a vacuum, water, or a lipid bilayer).

The stability of specific intramolecular hydrogen bonds.

The time-averaged distribution of distances between important functional groups.

In a typical MD simulation, the system is first minimized to remove steric clashes and then gradually heated to a target temperature. The system is then allowed to evolve for a set period (from nanoseconds to microseconds), and its trajectory is saved for analysis. nih.gov For butanoic acid derivatives, MD simulations can predict how the molecule might change its shape as it approaches a biological target. researchgate.net

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand binding. nih.gov

The docking process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand within the target's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

Docking studies on analogs containing the naphthalene moiety have been successful in elucidating their binding mechanisms. For instance, a series of sulphonamide derivatives bearing a naphthalene group were docked into the colchicine-binding site of tubulin, a key anti-cancer target. nih.gov The results showed that the naphthalene ring played a significant role in the binding affinity. nih.gov Similarly, docking studies on 2,4-dioxo-4-phenylbutanoic acid analogs against the enzyme from M. tuberculosis helped identify potent inhibitors. researchgate.net

For this compound, docking could be used to screen a library of potential protein targets to generate hypotheses about its mechanism of action. Key interactions typically observed in such studies include hydrogen bonds (e.g., involving the carboxylic acid group), hydrophobic interactions (with the naphthalene ring), and π-π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized molecules. nih.gov

A QSAR/QSPR study involves several key steps:

Data Set: A collection of molecules with known experimental activities or properties is required. This is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can represent constitutional, topological, geometric, or electronic features of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to find the best correlation between the descriptors and the observed activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using the test set and other statistical metrics.

QSAR studies on various classes of compounds have successfully guided the design of more potent molecules. nih.gov For example, a QSAR study on inhibitors of astrocytic chloride transport utilized lipophilicity and dipole moment as descriptors to create a predictive model. nih.gov Similarly, QSPR models have been developed for properties like the n-octanol-water partition coefficient (logP) of fatty acids. researchgate.net Although no specific QSAR or QSPR models for this compound are published, its computed descriptors could be incorporated into larger datasets to develop such predictive models.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR (This table is illustrative of descriptor classes used in modeling.)

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Hydrophobicity and polarity |

Pharmacophore Modeling for Target Interaction Prediction

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore modeling can be used in two primary ways:

Ligand-Based: When the structure of the target is unknown, a set of active molecules can be superimposed to identify common chemical features. This common-feature pharmacophore represents the minimum requirements for binding and can be used to screen databases for new potential ligands.

Structure-Based: When the 3D structure of the ligand-target complex is known (e.g., from X-ray crystallography or docking), the key interaction points can be directly mapped to create a pharmacophore model.

For a molecule like this compound, a potential pharmacophore model would likely include:

A hydrophobic/aromatic feature corresponding to the naphthalene ring.

A hydrogen bond acceptor/negative ionizable feature representing the carboxylic acid group.

This model could then serve as a 3D query to search for other structurally diverse compounds that fit the same interaction profile, potentially leading to the discovery of new molecules with similar biological activity.

Mechanistic Biological Investigations of 3 Naphthalen 2 Yl Butanoic Acid and Derivatives in Vitro and Molecular Focus

Enzyme Inhibition Studies

The ability of a compound to inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Research into 3-(naphthalen-2-yl)butanoic acid and its analogs has identified several key enzyme targets, suggesting that its biological effects may be mediated, at least in part, through the disruption of specific catalytic processes.

Identification and Characterization of Specific Enzyme Targets (e.g., Aldo-keto Reductase 1C3 (AKR1C3), Histone Deacetylase (HDAC), Urease, Alpha-glucosidase)

Aldo-keto Reductase 1C3 (AKR1C3): A significant body of research has focused on the inhibitory potential of derivatives of this compound against Aldo-keto Reductase 1C3 (AKR1C3). This enzyme is a member of the aldo-keto reductase superfamily and is implicated in the biosynthesis of androgens and the metabolism of prostaglandins. Notably, a study identified (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid , a derivative of the core compound, as a potent and selective inhibitor of AKR1C3. nih.govgsartor.org This finding is particularly relevant in the context of castration-resistant prostate cancer, where AKR1C3 activity is often upregulated. The inhibitory activity of this derivative highlights the potential of the this compound scaffold for targeting this specific enzyme.

Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. While direct studies on the HDAC inhibitory activity of this compound are limited, the broader class of butyric acid derivatives are known to be HDAC inhibitors. dovepress.com For instance, butyric acid itself and its prodrugs have demonstrated antineoplastic activity through HDAC inhibition. dovepress.com Research on other structurally related compounds, such as indole-3-butyric acid derivatives, has also revealed potent HDAC inhibitory effects. nih.gov These findings suggest that the butanoic acid moiety of this compound could potentially interact with the active site of HDACs, though specific experimental validation is required.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. While there is no direct evidence of this compound inhibiting urease, various studies have explored the urease inhibitory potential of other naphthalene (B1677914) derivatives. However, a search for urease inhibitors among a diverse set of compounds did not specifically identify this compound or its close analogs as active. nih.gov The general inhibitory mechanisms for urease often involve interaction with the nickel ions in the active site or mimicking the substrate, urea. nih.gov

Alpha-glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Currently, there is a lack of direct studies investigating the alpha-glucosidase inhibitory activity of this compound. However, the field of natural and synthetic alpha-glucosidase inhibitors is vast, with many aromatic and carboxylic acid-containing compounds showing activity. dovepress.comrsc.org Further research is needed to determine if the this compound scaffold possesses any inhibitory potential against this enzyme.

Kinetic and Mechanistic Elucidation of Enzyme-Ligand Interactions

The most detailed kinetic and mechanistic data for a derivative of this compound comes from studies on (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid and its interaction with AKR1C3. nih.govnih.gov Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of AKR1C3. nih.govnih.gov This mode of inhibition indicates that the inhibitor directly competes with the enzyme's natural substrate for binding to the active site.

The potency of this inhibition is reflected in its low nanomolar IC₅₀ value. The selectivity of this derivative for AKR1C3 over other related aldo-keto reductases, such as AKR1C1 and AKR1C2, is a critical aspect of its potential therapeutic utility. nih.gov

Table 1: Inhibitory Activity of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid against AKR1C Isoforms

| Enzyme | IC₅₀ (nM) | Selectivity vs. AKR1C3 |

| AKR1C3 | 15 | - |

| AKR1C1 | >10,000 | >667-fold |

| AKR1C2 | 1,500 | 100-fold |

| Data sourced from a study on the discovery of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent and selective AKR1C3 inhibitor. nih.gov |

For other potential enzyme targets like HDAC, urease, and alpha-glucosidase, the absence of direct studies on this compound means that no specific kinetic or mechanistic data are available for this compound.

Receptor Binding and Modulation Investigations

The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating signal transduction pathways. While the enzyme inhibition profile of this compound derivatives is emerging, their direct interactions with specific receptors are less well-characterized.

Research on related naphthalene-based arotinoids has shown that these compounds can modulate the activity of retinoic acid receptors (RARs) , which are nuclear receptors that regulate gene transcription. nih.govnih.gov These studies have demonstrated that modifications to the naphthalene scaffold can lead to subtype-selective agonists or antagonists of RARs. nih.govnih.gov For example, certain 6'-substituted naphthalene-2-carboxylic acid analogs have been identified as RARγ-selective activators. nih.gov While these findings are for structurally distinct naphthalene derivatives, they open the possibility that this compound or its analogs could also interact with nuclear receptors, a hypothesis that warrants future investigation. Currently, there are no published studies that have directly assessed the binding affinity of this compound for any specific receptor.

In Vitro Cellular Pathway Modulation Studies

The ultimate biological effect of a compound is determined by its influence on cellular pathways. In vitro studies using cell-based assays provide a crucial link between molecular interactions and cellular responses.

Modulation of Intracellular Signaling Cascades (e.g., Calcium Ion Signaling)

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular processes. While there is no direct evidence from the reviewed literature linking this compound to the modulation of calcium ion signaling, it is a plausible area for future research given the diverse biological activities of naphthalene derivatives. Changes in intracellular calcium levels can be a consequence of various upstream events, including receptor activation or enzyme inhibition, which could be influenced by this class of compounds.

Effects on Cell Differentiation and Apoptosis Mechanisms (in vitro)

Cell Differentiation: The process of cell differentiation, where a less specialized cell becomes a more specialized one, is tightly regulated and its dysregulation is a hallmark of cancer. Some HDAC inhibitors, such as butyric acid, are known to induce cell differentiation in cancer cell lines. nih.govnih.gov Given the structural similarity, it is conceivable that this compound could influence cell differentiation pathways, potentially through HDAC inhibition. However, direct experimental evidence for this is currently lacking.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a key characteristic of cancer cells. Several studies have reported that various naphthalene derivatives can induce apoptosis in cancer cells through different mechanisms. For instance, some naphthalene-chalcone hybrids have been shown to induce apoptosis in A549 lung cancer cells. nih.gov Other research has demonstrated that certain (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives can induce apoptosis in K562 and A549 cancer cell lines. nih.gov While these studies involve different naphthalene-containing scaffolds, they suggest that the naphthalene moiety can be a key pharmacophore for inducing apoptosis. The specific effects of this compound on apoptotic pathways in different cell types remain to be elucidated through dedicated in vitro studies.

Antimicrobial Activity Studies (Mechanistic Insights, In Vitro)

The antimicrobial potential of this compound and its derivatives has been a subject of scientific investigation, with research focusing on their mechanisms of action against various pathogenic microorganisms. These in vitro studies provide fundamental insights into how these compounds inhibit the growth of or kill bacteria and fungi at a molecular level.

Antibacterial Mechanisms

While direct mechanistic studies on this compound are not extensively detailed in the available literature, the antibacterial actions of structurally related naphthalene and propanoic acid derivatives offer significant clues. The proposed mechanisms for these classes of compounds generally revolve around the disruption of bacterial cell integrity and key cellular processes.

The lipophilic nature of the naphthalene moiety is a critical feature. It is suggested that this lipophilicity facilitates the passage of the molecule through the bacterial cell membrane. Once within the membrane, the compound can alter its fluidity and integrity, leading to the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in cell death. This mechanism is common for many aromatic compounds.

Furthermore, derivatives of similar structures, such as 3-aryl-3-(furan-2-yl)propanoic acid, have been shown to suppress the growth of bacteria like Escherichia coli and Staphylococcus aureus. nih.govmdpi.comresearchgate.net The acidic moiety of these molecules can also play a role by disrupting the transmembrane proton motive force, which is essential for ATP synthesis and transport processes in bacteria.

Some studies on related compounds, like synthetic cinnamides and cinnamates, indicate that increasing the lipophilicity through modification of the carboxylic acid group to an ester can enhance antibacterial activity, suggesting that improved penetration into the bacterial cell is a key factor. mdpi.com This principle may also apply to derivatives of this compound.

The general mechanisms of action for phytochemicals against bacteria often include the inhibition of nucleic acid synthesis, protein synthesis, and metabolic pathways, as well as disruption of the cell membrane. nih.gov It is plausible that this compound and its derivatives could also operate through one or more of these pathways.

Table 1: Investigated Antibacterial Activity of Structurally Related Propanoic Acid Derivatives

| Compound/Derivative Class | Tested Bacteria | Observed Effect | Potential Mechanism | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli, Staphylococcus aureus | Suppression of growth | Not specified, but likely involves membrane disruption or metabolic interference. | nih.govmdpi.comresearchgate.net |

| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Staphylococcus aureus | Potent antibacterial activity | Not specified, but activity is linked to the overall molecular structure. | nih.gov |

| Synthetic Cinnamates | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa | Increased activity with longer alkyl chains in esters | Increased liposolubility enhances passage through the biological membrane. | mdpi.com |

Antifungal Mechanisms

The antifungal activity of naphthalene derivatives and related compounds is often attributed to their ability to interfere with the fungal cell membrane and its vital components. A primary target in fungi is ergosterol (B1671047), a sterol that maintains cell membrane fluidity and integrity, analogous to cholesterol in mammalian cells.

For many antifungal agents, including derivatives of other aromatic carboxylic acids, the proposed mechanism involves the inhibition of ergosterol biosynthesis. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane structure and function, increases its permeability, and ultimately leads to cell lysis.

Studies on natural product derivatives have shown that they can cause damage to the fungal cell membrane and cell wall, interfere with ATP synthesis, and disrupt ion homeostasis (e.g., Ca²⁺ and K⁺ flow). nih.gov Some compounds exert their antifungal action through membrane damage and subsequent leakage of cytoplasmic contents. The hydrophobic nature of molecules like thymol, a monoterpene phenol, allows them to interact with the lipid bilayer of the fungal membrane, altering its fluidity and conformation. nih.gov It is conceivable that the naphthalene ring of this compound contributes to a similar hydrophobic interaction with the fungal cell membrane.

Furthermore, research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans. nih.govmdpi.comresearchgate.net This suggests that the propanoic acid scaffold, when combined with a suitable aromatic system like naphthalene, could be effective against fungal pathogens. The mechanism is likely tied to the disruption of the fungal cell membrane or other essential cellular processes.

Table 2: Investigated Antifungal Activity of Structurally Related Compounds

| Compound/Derivative Class | Tested Fungi | Observed Effect | Potential Mechanism | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good antimicrobial activity | Not specified, likely related to membrane disruption. | nih.govmdpi.comresearchgate.net |

| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Not specified | Potent antifungal activity | Not specified. | nih.gov |

| Natural Product Derivatives (General) | General Fungi | Damage to cell membrane and wall, interference with ATP synthesis, disruption of ion flow. | Disruption of membrane integrity and cellular energy production. | nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

The antioxidant properties of chemical compounds are their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are unstable molecules that can cause damage to cells, contributing to various diseases. The antioxidant potential of this compound and its derivatives can be inferred from studies on related chemical structures, which point towards several in vitro mechanisms.

The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com The efficiency of a compound as an antioxidant is often related to its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Phenolic compounds are well-known antioxidants, and while this compound itself is not a phenol, the naphthalene ring system can participate in electron delocalization, which can stabilize the radical formed after donating a hydrogen atom or an electron. The presence of substituents on the naphthalene ring or modifications to the butanoic acid side chain could significantly influence this activity.

In vitro antioxidant activity is commonly assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. antiox.org These tests measure the ability of a compound to donate an electron or a hydrogen atom. Studies on various plant extracts rich in phenolic and flavonoid compounds have demonstrated a strong correlation between the content of these compounds and their antioxidant and free radical scavenging activities. researchgate.netnih.gov

Theoretical studies on isoflavonoids, which also possess aromatic ring structures, have shown that the HAT mechanism is often favored in the gas phase, while the SPLET mechanism is more likely in a solvent environment. mdpi.com The specific mechanism for this compound would depend on its molecular properties and the reaction environment.

Table 3: Common In Vitro Antioxidant Activity Assays and Their Principles

| Assay | Principle | Measured Outcome |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Decrease in absorbance, often expressed as IC₅₀ (the concentration required to scavenge 50% of the radicals). |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | Increase in absorbance, proportional to the reducing power of the sample. |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), causing a decolorization. | Decrease in absorbance, can be expressed as IC₅₀. |

| Hydrogen Peroxide (H₂O₂) Scavenging Assay | Measures the ability of a compound to scavenge hydrogen peroxide, a non-radical ROS. | Decrease in the concentration of H₂O₂, often measured spectrophotometrically. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthalenyl Butanoic Acids

Systematic Modification of the Naphthalene (B1677914) Moiety and Its Impact on Biological Activity

The naphthalene ring is a common scaffold in medicinal chemistry, and its substitution pattern is known to significantly influence the biological activity of the parent molecule. rjraap.comnih.govekb.eg In the context of 3-(naphthalen-2-yl)butanoic acid, systematic modifications to the naphthalene moiety would be a critical step in elucidating its SAR. This would involve the introduction of various substituents at different positions on the naphthalene ring system.

General principles from related classes of compounds suggest that both the electronic and steric properties of substituents on an aromatic ring can dramatically alter interactions with biological targets. For instance, in a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at specific positions conferred significant anticancer activity, while the addition of methyl, chloro, trifluoromethyl, and methoxy (B1213986) groups to a phenyl ring at another position resulted in decreased activity. nih.gov Similarly, studies on naphthalene-chalcone hybrids have indicated that the position of substitution on the naphthalene ring—either the 1- or 2-position—can affect the compound's anticandidal activity. nih.gov

However, without specific studies on this compound, it is not possible to construct a data table of its derivatives with corresponding biological activities. Such a study would be invaluable in determining which positions on the naphthalene ring are amenable to substitution and what types of substituents (e.g., electron-donating, electron-withdrawing, bulky, or hydrogen-bonding) might enhance or diminish a particular biological effect.

Variations in the Butanoic Acid Chain and Their Influence on Target Interaction

The butanoic acid side chain of this compound is another key area for modification to understand its influence on target interaction. The length, rigidity, and presence of functional groups on this chain can all play a crucial role in how the molecule binds to a receptor or enzyme active site.

Research on other arylpropionic acid derivatives has shown that modifications to the carboxylic acid chain can significantly impact their pharmacological profiles. For example, in a study of anti-inflammatory aminoethyl ester derivatives of naphthalene-based NSAIDs, esterification of the carboxylic acid group was explored to reduce gastric toxicity while retaining anti-inflammatory potency. nih.gov The hydrolysis of these esters back to the active carboxylic acid in the body is a key consideration in such prodrug strategies.

Furthermore, a review of butanoic acid derivatives highlighted their diverse biological activities, including antiviral and anticancer properties, often attributed to their function as histone deacetylase (HDAC) inhibitors or ligands for G protein-coupled receptors. biointerfaceresearch.com The short half-life of butanoic acid itself often necessitates modifications to improve its therapeutic potential. biointerfaceresearch.com

For this compound, systematic variations could include:

Altering the length of the alkyl chain (e.g., propanoic, pentanoic acid).

Introducing substituents on the chain, such as methyl groups or hydroxyl groups.

Converting the carboxylic acid to other functional groups like esters, amides, or hydroxamic acids.

Stereochemical Requirements for Optimal Biological Activity and Selectivity

The 3-position of the butanoic acid chain in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(naphthalen-2-yl)butanoic acid. It is well-established in pharmacology that stereochemistry can be a critical determinant of biological activity and selectivity. Different enantiomers of a drug can exhibit vastly different potencies, and in some cases, one enantiomer may be active while the other is inactive or even produces undesirable side effects.

While no specific studies on the stereoselectivity of this compound enantiomers were found, research on other chiral compounds underscores the importance of this aspect. For instance, a study of novel alpha- and beta-amino naphthalene derivatives as anti-inflammatory agents demonstrated that specific stereoisomers exhibited potent activity. nih.gov

The differential activity of enantiomers often arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding sites of proteins. To properly investigate the stereochemical requirements for this compound, the individual (R) and (S) enantiomers would need to be synthesized or separated and then tested for their biological activity. This would provide crucial insights into the optimal spatial orientation required for interaction with its biological target. The absence of such data in the literature is a significant void in the understanding of this compound's SAR.

Linker Region Modifications and Their Effect on Molecular Recognition

In the context of more complex derivatives of this compound, a "linker" region could be introduced to connect the naphthalene or butanoic acid moiety to another pharmacophore. The nature of this linker—its length, flexibility, and chemical composition—can profoundly affect how the molecule is recognized by its biological target.

For example, in a study of naproxenylamino acid derivatives, various amino acids were used as linkers to connect to the naproxen (B1676952) scaffold. The results indicated that the type of amino acid linker, such as β-alanine or serine, influenced the analgesic activity of the compounds. researchgate.net

While no studies were identified that specifically explored linker modifications starting from the this compound core, this remains a promising avenue for future drug design. The systematic variation of a linker could be used to optimize the positioning of the key pharmacophoric elements within a binding site, potentially leading to enhanced potency and selectivity.

Development of Predictive Models for Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models can be highly valuable in predicting the activity of novel compounds before their synthesis, thereby guiding drug discovery efforts.

While QSAR studies have been performed on various classes of naphthalene derivatives and anti-inflammatory agents, rjraap.comnih.govnih.gov no specific QSAR models for this compound and its close analogs were found in the reviewed literature. The development of such a model would require a dataset of structurally related compounds with their corresponding biological activity data.

A typical QSAR study would involve:

Generating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties such as steric, electronic, and hydrophobic features.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Validating the model to ensure its predictive power.

Once a robust QSAR model is established, it could be used to predict the activity of virtual compounds, prioritize synthetic targets, and provide insights into the key structural features that govern the biological activity of this class of molecules. The lack of such a model for this compound highlights another area ripe for investigation.

Metabolic Investigations of 3 Naphthalen 2 Yl Butanoic Acid Enzymatic and Theoretical

In Vitro Enzymatic Biotransformation Studies

The in vitro metabolism of 3-(Naphthalen-2-yl)butanoic acid is primarily investigated using subcellular fractions of liver cells, such as microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. These studies provide crucial insights into the initial steps of biotransformation that the compound is likely to undergo in a biological system.

Research on structurally related compounds, such as other alkylated naphthalenes, indicates that the presence of an alkyl side chain significantly influences the primary site of metabolism. Studies have shown that for alkyl-substituted naphthalenes, metabolic oxidation tends to occur preferentially on the alkyl side chain rather than on the aromatic naphthalene (B1677914) ring. nih.gov This shift is a critical consideration for predicting the metabolic profile of this compound.

The enzymatic reactions are typically initiated by the monooxygenase activity of CYP450 enzymes, which introduce a hydroxyl group into the substrate. For this compound, this would likely involve hydroxylation at various positions on the butanoic acid side chain or, to a lesser extent, on the naphthalene ring system. The specific CYP450 isoforms involved in these transformations can be identified using a panel of recombinant human CYP enzymes. For instance, studies on other arylpropionic acids have implicated various CYP isoforms in their metabolism.

Furthermore, compounds with a carboxylic acid moiety, such as this compound, can also undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules like glucuronic acid to the carboxylic acid group, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the compound, facilitating its excretion from the body.

Identification of Key Metabolites (in vitro)

Based on the principles of drug metabolism and studies of analogous structures, the in vitro incubation of this compound with liver microsomes is expected to yield a range of metabolites. The primary metabolic pathways are anticipated to be oxidation and conjugation.

Predicted Phase I Metabolites:

Hydroxylation of the Butanoic Acid Side Chain: The most probable sites of hydroxylation are the benzylic carbon (the carbon atom attached to the naphthalene ring) and the adjacent methylene (B1212753) carbon. This would result in the formation of hydroxylated derivatives.

Aromatic Hydroxylation: Although less favored due to the presence of the alkyl side chain, hydroxylation of the naphthalene ring at various positions is also a possible metabolic route. This would lead to the formation of phenolic metabolites.

Predicted Phase II Metabolites:

Glucuronide Conjugates: The carboxylic acid group of this compound is a prime site for glucuronidation. The formation of an acyl glucuronide is a major metabolic pathway for many carboxylic acid-containing drugs.

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Potential Metabolite | Metabolic Pathway | Anticipated Analytical Signature |

| Hydroxylated this compound (side chain) | Phase I Oxidation (Hydroxylation) | Increase in mass corresponding to the addition of an oxygen atom. |

| Hydroxylated this compound (naphthalene ring) | Phase I Oxidation (Hydroxylation) | Increase in mass corresponding to the addition of an oxygen atom. |

| This compound acyl glucuronide | Phase II Conjugation (Glucuronidation) | Significant increase in mass corresponding to the addition of a glucuronic acid moiety. |

Theoretical Predictions of Metabolic Pathways

In addition to experimental in vitro studies, computational models play an increasingly important role in predicting the metabolic fate of chemical compounds. These theoretical approaches, often referred to as in silico methods, can provide valuable early insights into potential metabolic pathways and help prioritize experimental work.

A variety of computational tools are available for predicting the sites of metabolism (SOMs) on a molecule. These programs utilize different approaches, including:

Expert Systems: These are rule-based systems that contain knowledge derived from a vast database of known metabolic transformations. They can predict likely metabolites by applying these rules to the structure of a new compound.

Machine Learning and Data Mining: These methods use algorithms trained on large datasets of metabolic information to identify patterns and predict the likelihood of metabolism at different atomic positions within a molecule.

Quantum Mechanical (QM) Methods: QM-based approaches calculate the reactivity of different atoms in a molecule, such as the lability of hydrogen atoms or the electron density at various sites. These calculations can help identify the atoms most susceptible to enzymatic attack by CYP450 enzymes.

For this compound, these computational models would likely predict the benzylic and other aliphatic positions on the butanoic acid side chain as highly probable sites of metabolism, consistent with the expectations from experimental data on related compounds. The models would also assess the likelihood of oxidation at different positions on the naphthalene ring. The output of these predictions is often a ranked list of potential metabolites, which can then be targeted for identification in in vitro experiments. The integration of these theoretical predictions with experimental data provides a comprehensive understanding of the metabolic profile of this compound.

Strategic Importance in Chemical Biology and Advanced Drug Discovery Research

3-(Naphthalen-2-yl)butanoic Acid as a Lead Compound or Scaffold in Medicinal Chemistry Research

The this compound framework has emerged as a valuable starting point, or scaffold, for the development of potent and selective inhibitors of sphingosine (B13886) kinases (SphKs). spandidos-publications.com SphKs are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). nih.govnih.gov This pathway is integral to numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. spandidos-publications.comnih.gov

The core structure of this compound provides a lipophilic naphthalene (B1677914) ring that can effectively bind within the active site of SphK. spandidos-publications.com Researchers have systematically modified this scaffold to enhance its inhibitory activity and selectivity for the two isoforms of the enzyme, SphK1 and SphK2. These modifications often involve alterations to the "tail" region of the molecule, demonstrating that the naphthalene group is a key component for achieving potent inhibition. spandidos-publications.com The development of these inhibitors has provided valuable tools for studying the distinct roles of SphK1 and SphK2 in both normal physiology and disease states.

In the context of cancer, SphK1 is considered an oncogene, promoting cell proliferation and survival, while inhibiting apoptosis. nih.govnih.gov Therefore, inhibitors derived from the this compound scaffold are being investigated as potential anti-cancer agents. nih.gov For instance, the SphK inhibitor SKI-II, which features a related structural motif, has demonstrated antitumor activity in preclinical models. nih.gov These findings underscore the importance of the naphthalenyl butanoic acid scaffold as a foundation for generating novel therapeutic candidates.

Design Principles for Novel Bioactive Naphthalenyl Butanoic Acid Analogs

The rational design of novel analogs based on the this compound scaffold is guided by structure-activity relationship (SAR) studies. These studies systematically evaluate how chemical modifications to the lead compound influence its biological activity. For inhibitors of SphK, the design principles often focus on optimizing the interactions with the enzyme's binding pocket to improve potency and selectivity.

Key design considerations for naphthalenyl butanoic acid analogs include:

The Naphthalene Ring: The rigid and bulky nature of the naphthalene ring is a crucial feature for occupying the lipophilic binding pocket of SphK. spandidos-publications.comnih.gov Its position and substitution patterns can significantly impact inhibitory activity. nih.gov

The "Tail" Region: Modifications to the aliphatic chain and the terminal functional groups of the butanoic acid are critical for modulating potency and selectivity. The length of the alkyl chain and the presence of specific chemical groups, such as halogens or trifluoromethyl groups, can influence the interaction with the enzyme and differentiate between SphK1 and SphK2 inhibition. spandidos-publications.com

Stereochemistry: The stereochemical configuration of the molecule can also play a role in its biological activity, with different enantiomers potentially exhibiting varying levels of potency. spandidos-publications.com

The table below summarizes selected naphthalenyl butanoic acid analogs and their reported biological activities, illustrating the impact of structural modifications.

| Compound Name/Code | Structural Modification from Lead Compound | Target | Reported Activity | Reference |

| SLC5091592 | Incorporation of a 4-trifluoromethylbenzyl 'tail' | SphK2 | Highly potent and selective inhibitor of SphK2. spandidos-publications.com | spandidos-publications.com |

| SKI-II | Structurally diverse SphK inhibitor | SphK | Antitumor activity in mice. nih.gov | nih.gov |

| Naphthalene-chalcone hybrid 2j | Naphthalene ring substituted at the second position, with a 2-methoxyethyl substituent | VEGFR-2 | Inhibited VEGFR-2 with an IC50 of 0.098 ± 0.005 μM. nih.gov | nih.gov |

These examples highlight the iterative process of drug design, where systematic modifications to a lead scaffold can lead to the development of highly potent and selective compounds with therapeutic potential.

Application as a Chemical Probe for Elucidating Biological Mechanisms

Derivatives of this compound, particularly those developed as SphK inhibitors, serve as valuable chemical probes to investigate the biological roles of their target enzymes. researchgate.netnih.gov By selectively inhibiting SphK1 or SphK2, researchers can dissect the specific contributions of each isoform to various cellular signaling pathways and disease processes. spandidos-publications.comnih.gov

The use of these inhibitors has been instrumental in elucidating the function of the SphK/S1P signaling axis in:

Cancer Progression: SphK inhibitors have been used to demonstrate the role of SphK1 in promoting cancer cell growth, migration, and angiogenesis. nih.gov By blocking the production of S1P, these compounds can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. nih.gov

Inflammatory Responses: The SphK/S1P pathway is a key regulator of inflammation. spandidos-publications.comnih.gov Inhibitors based on the naphthalenyl butanoic acid scaffold have been used to show that blocking SphK can reduce the production of pro-inflammatory cytokines and dampen inflammatory responses in animal models of diseases like airway hyper-responsiveness. spandidos-publications.com Specifically, these inhibitors can decrease the number of eosinophils and the levels of cytokines such as TNF-α. spandidos-publications.com

Immune Cell Function: Studies using SphK inhibitors have revealed the involvement of these enzymes in the function of various immune cells, including dendritic cells and T cells. nih.gov For instance, inhibition of SphKs can reduce the production of interferon-γ (IFN-γ) by dendritic cells, which in turn can modulate the inflammatory response of other immune cells like macrophages. nih.gov

The ability of these compounds to selectively perturb the SphK/S1P pathway makes them indispensable tools for chemical biology. They allow for the precise investigation of biological mechanisms in a way that genetic approaches alone cannot always achieve, providing a temporal control over protein function that is crucial for understanding dynamic cellular processes.

Q & A

Q. What are the recommended synthetic routes for 3-(Naphthalen-2-yl)butanoic acid in laboratory settings?

A common approach involves condensation reactions using hydroxylamine hydrochloride and alkali bases (e.g., KOH) in ethanol under reflux conditions. For example, similar naphthalene derivatives are synthesized via ketone-hydroxylamine coupling, followed by acid neutralization and purification via recrystallization . Adjustments to substituent positions may require protecting group strategies to ensure regioselectivity.